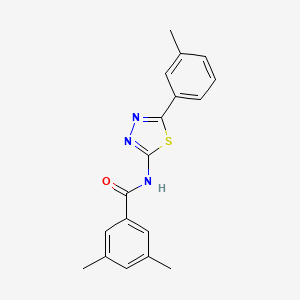
3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DMF-4T, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF-4T belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.
科学的研究の応用
Anticancer Applications
The microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold has shown promising anticancer activity against a panel of human cancer cell lines. The study identified several compounds with potent anticancer effects, highlighting the importance of the thiadiazole and benzamide moieties in cancer therapy. Molecular docking studies further provided insights into the possible mechanisms of action, and ADMET predictions suggested good oral drug-like behavior for these compounds (Tiwari et al., 2017). Additionally, other synthesized thiadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, revealing significant inhibitory effects and potential mechanisms through detailed molecular analysis (Kumar et al., 2010).
Antimicrobial and Antioxidant Applications
Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains such as S. epidermidis. Among the series, certain compounds exhibited remarkable cytotoxicity on cancer cell lines and substantial antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic strategies with minimal toxicity (Gür et al., 2020). The role of methyl functionality and S⋯O interaction in supramolecular gelators based on N-(thiazol-2-yl)benzamide derivatives was also explored, highlighting the significance of molecular structure on gelation behavior and the potential for novel applications in materials science (Yadav & Ballabh, 2020).
特性
IUPAC Name |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-5-4-6-14(8-11)17-20-21-18(23-17)19-16(22)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERHDNKHKHZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)
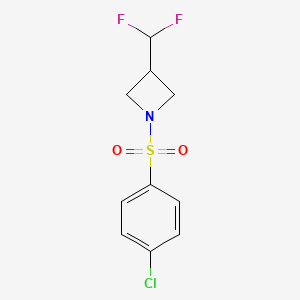
![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
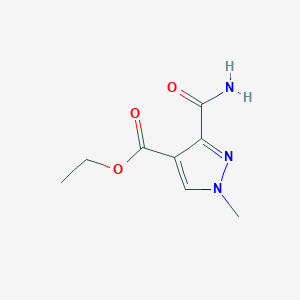
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)
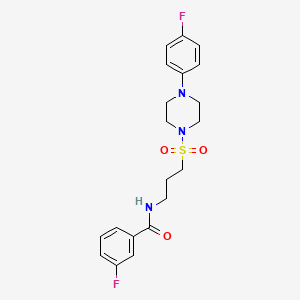
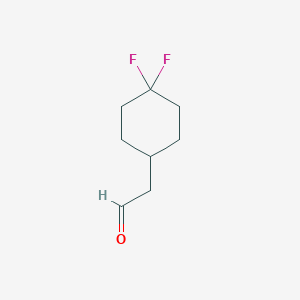
![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)
![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)
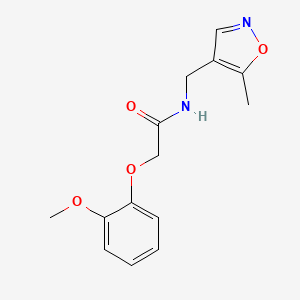
![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)